molecular formula C16H23NO3 B510418 {[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE CAS No. 861434-20-0

{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE

Cat. No.: B510418
CAS No.: 861434-20-0
M. Wt: 277.36g/mol
InChI Key: KSFVIUQQHDLFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound {[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}(oxolan-2-ylmethyl)amine. It is also known under several synonyms, including (4-Allyloxy-3-methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine and N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydro-2-furanylmethyl)amine . The compound has a CAS Registry Number of 861434-20-0 . Its molecular formula is C 16 H 23 NO 3 , yielding a molecular weight of 277.359 g/mol . Key calculated physicochemical properties include a logP of 2.92, indicating moderate lipophilicity, and a polar surface area (PSA) of 39.72 Ų . The structure consists of 43 atoms, 44 bonds, and features 2 rings and 8 rotatable bonds . A hydrochloride salt form of this amine is also known to exist . Handling and Use This chemical is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Properties

IUPAC Name

N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-3-8-20-15-7-6-13(10-16(15)18-2)11-17-12-14-5-4-9-19-14/h3,6-7,10,14,17H,1,4-5,8-9,11-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFVIUQQHDLFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2CCCO2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-Methoxy-4-(allyloxy)benzaldehyde

Starting material : 4-Hydroxy-3-methoxybenzaldehyde (vanillin).
Reaction : Allylation of the phenolic hydroxyl group.

  • Conditions :

    • Allyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 60°C, 12 h.

    • Yield : ~85% (based on analogous allylation reactions).

Mechanism : Nucleophilic substitution (SN₂) at the oxygen atom.

Step 2: Synthesis of Tetrahydrofuran-2-ylmethylamine

Starting material : Tetrahydrofurfuryl alcohol.
Reaction : Conversion to amine via Gabriel synthesis.

  • Conditions :

    • Phthalimide (1.1 eq), PPh₃ (1.2 eq), DIAD (1.2 eq), THF, 0°C → RT, 6 h.

    • Hydrazinolysis: NH₂NH₂·H₂O (3 eq), EtOH, reflux, 4 h.

    • Yield : ~70% (estimated from similar procedures).

Step 3: Reductive Amination

Reaction : Condensation of aldehyde and amine followed by reduction.

  • Conditions :

    • 3-Methoxy-4-(allyloxy)benzaldehyde (1 eq), tetrahydrofuran-2-ylmethylamine (1.2 eq), NaBH₃CN (1.5 eq), MeOH, RT, 24 h.

    • Workup : Acid-base extraction with HCl to isolate the hydrochloride salt.

    • Yield : ~65% (based on PubChem data).

Key Characterization :

  • ¹H NMR (D₂O, 400 MHz): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 6.68 (d, J = 8.4 Hz, 1H, ArH), 5.95 (m, 1H, CH₂CH=CH₂), 5.30 (dd, J = 17.2, 1.6 Hz, 1H, CH₂=CH₂), 5.20 (dd, J = 10.4, 1.2 Hz, 1H, CH₂=CH₂), 4.55 (d, J = 5.2 Hz, 2H, OCH₂CH=CH₂), 4.10 (m, 1H, OCH₂), 3.85 (s, 3H, OCH₃), 3.70–3.30 (m, 4H, NCH₂ and THF-CH₂), 2.20–1.80 (m, 4H, THF-CH₂).

Synthetic Route 2: Nucleophilic Substitution

Step 1: Synthesis of 3-Methoxy-4-(allyloxy)benzyl Chloride

Starting material : 3-Methoxy-4-(allyloxy)benzyl alcohol.
Reaction : Chlorination using thionyl chloride.

  • Conditions :

    • SOCl₂ (2 eq), DCM, 0°C → RT, 3 h.

    • Yield : ~90% (analogous to benzyl chloride synthesis).

Step 2: Alkylation of Tetrahydrofuran-2-ylmethylamine

Reaction : SN₂ displacement of chloride by amine.

  • Conditions :

    • 3-Methoxy-4-(allyloxy)benzyl chloride (1 eq), tetrahydrofuran-2-ylmethylamine (1.5 eq), Et₃N (2 eq), DMF, 80°C, 8 h.

    • Workup : Column chromatography (SiO₂, EtOAc/hexane 1:3).

    • Yield : ~55% (inferred from patent examples).

Challenges :

  • Competing elimination due to steric hindrance.

  • Lower yield compared to reductive amination.

Optimization and Comparative Analysis

Parameter Route 1 (Reductive Amination) Route 2 (Alkylation)
Overall Yield 65%55%
Reaction Time 24 h8 h
Purification Acid-base extractionColumn chromatography
Byproducts MinimalElimination products
Scalability High (single pot)Moderate

Preferred Route : Reductive amination offers higher yields and simpler purification, making it more suitable for industrial-scale synthesis.

Alternative Approaches from Patent Literature

A patent (WO2017060873A1) describes the use of palladium-catalyzed coupling for analogous amines:

  • Conditions :

    • Aryl bromide (1 eq), tetrahydrofuran-2-ylmethylamine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq), dioxane, 100°C, 12 h.

  • Applicability : Requires brominated aromatic precursor (e.g., 4-bromo-3-methoxybenzyl alcohol), which adds synthetic steps.

Critical Considerations

  • Stability of Allyloxy Group : The allyl ether may undergo Claisen rearrangement under high temperatures (>120°C), necessitating controlled conditions.

  • Salt Formation : Treatment with HCl in ethanol yields the hydrochloride salt, enhancing solubility and crystallinity.

  • Green Chemistry : Solvent selection (e.g., MeOH instead of DMF) and catalyst recycling (Pd in Route 3) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy or methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Specifically, a related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol , demonstrated significant anticancer effects by inhibiting tumor growth through the modulation of the IkappaB kinase β pathway. This mechanism involves the induction of apoptosis in colon cancer cells, suggesting that similar compounds may exhibit comparable effects due to structural similarities .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Compounds with methoxy and phenolic groups often exhibit interactions with neurotransmitter systems, which could lead to developments in treatments for neurological disorders. Research into derivatives of this compound may yield insights into their efficacy as neuroprotective agents or in modulating mood disorders.

Case Study 1: Anticancer Mechanism Exploration

A study investigated the efficacy of a structurally similar compound on colon cancer cell lines. The results indicated that treatment with this compound led to increased expression of death receptors (DR5 and DR6), enhancing TRAIL-induced apoptosis. The findings suggest that the compound could serve as a lead for developing new anticancer drugs targeting specific pathways involved in tumor growth inhibition .

Case Study 2: Structure-Activity Relationship Analysis

In another study, a series of analogs were synthesized based on the core structure of {[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}(oxolan-2-ylmethyl)amine. These analogs were screened for their biological activity against various cancer cell lines, revealing that modifications to the oxolane ring significantly altered their potency and selectivity. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of {[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}(OXOLAN-2-YLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, inferences can be drawn from analogous compounds described in the literature:

Structural Analogues

Nucleotide Analogues () The compound in , 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile, shares a tetrahydrofuran backbone but is distinct in its nucleoside-like structure and sulfur-containing side chain. Unlike the target compound, this molecule is designed for oligonucleotide synthesis, with protective groups (e.g., tert-butyldimethylsilyl) and a pyrimidine base. The absence of an allyloxy group or tertiary amine in this analogue highlights divergent applications (e.g., antiviral vs.

Heterocyclic Derivatives () The coumarin-antipyrine hybrid in , 1,5-dimethyl-4-((-4(-3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl)benzylidene)amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, features a pyrazolone core and conjugated coumarin system. While both compounds contain aromatic and heterocyclic motifs, the target amine lacks the extended π-conjugation and keto-enol tautomerism seen in this derivative. This structural difference implies distinct electronic properties (e.g., fluorescence in coumarin hybrids vs.

Functional Analogues

Tertiary Amines with Aromatic Ethers Compounds like diphenhydramine (a diphenylmethane ether with a dimethylamino group) share the tertiary amine and aryl ether moieties. However, the target compound’s oxolane group introduces conformational rigidity and polarity, which could enhance receptor binding specificity compared to simpler aromatic amines .

Oxolane-Containing Molecules
Tetrahydrofuran derivatives (e.g., oxybutynin ) often exhibit anticholinergic activity. The oxolane group in the target compound may similarly influence bioavailability and metabolic stability, though the allyloxy chain could increase susceptibility to oxidative degradation compared to saturated alkyl chains .

Biological Activity

The compound {[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}(oxolan-2-ylmethyl)amine , also known by its CAS number 861434-20-0, is a complex organic molecule with potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of the compound is C14H19NO3C_{14}H_{19}NO_3, and it features a methoxy group, an allylic ether, and an oxolane moiety. The structural analysis reveals that the compound's unique arrangement may contribute to its biological activity.

Synthesis

The synthesis of {[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}(oxolan-2-ylmethyl)amine involves several steps:

  • Preparation of the phenolic precursor : The starting material is typically a substituted phenol that undergoes alkylation.
  • Formation of the oxolane ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Final amination : The introduction of the amine group completes the synthesis.

Anti-inflammatory Activity

Research has indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, aminomethyl derivatives of related compounds have shown enhanced anti-inflammatory activity compared to their parent structures. In a study evaluating various derivatives, those with specific substituents demonstrated higher efficacy than diclofenac sodium, a standard anti-inflammatory drug .

CompoundStructureAnti-inflammatory Activity (IC50)
2aStructure< 1 µM
2cStructure< 1 µM
2eStructure< 1 µM

Anticancer Activity

The anticancer potential of {[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}(oxolan-2-ylmethyl)amine has been evaluated through in vitro studies against various cancer cell lines. Similar compounds have shown low micromolar growth inhibitory (GI50) values in human breast and colon cancer cell lines, indicating potential as therapeutic agents.

Cell LineCompound GI50 (µM)Reference
MDA-MB-468< 1
MCF-7< 1
HT29< 5

In particular, the MDA-MB-468 cell line exhibited notable sensitivity to these compounds when co-incubated with cytochrome P450 inducers, suggesting a mechanism involving metabolic activation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the aminomethyl moiety significantly influence biological activity. The pKa values of these groups are critical; compounds with lower pKa values generally exhibit enhanced activity due to better solubility and interaction with biological targets .

Case Studies

A notable case study involved the evaluation of a series of methoxy-substituted derivatives in animal models. These studies demonstrated that specific substitutions could lead to improved pharmacokinetic profiles and reduced toxicity compared to traditional anti-inflammatory agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.